molecular formula C24H30N4O7 B13422824 9-(Aminomethyl)minocycline

9-(Aminomethyl)minocycline

Cat. No.: B13422824
M. Wt: 486.5 g/mol
InChI Key: YWZHIILVPBEDNQ-DMZCIERTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(Aminomethyl)minocycline is a derivative of minocycline, a second-generation tetracycline antibioticThe addition of the aminomethyl group at the 9-position enhances its antibacterial activity and broadens its spectrum of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Aminomethyl)minocycline involves several steps:

Industrial Production Methods

The industrial production of this compound can be carried out using a semi-continuous or continuous flow process. This method allows for the efficient production of the compound without the need to isolate intermediate products between reaction steps .

Chemical Reactions Analysis

Types of Reactions

9-(Aminomethyl)minocycline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-(Aminomethyl)minocycline has a wide range of scientific research applications:

Mechanism of Action

9-(Aminomethyl)minocycline exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This action inhibits the addition of new amino acids to the growing peptide chain, effectively halting bacterial growth . The compound’s unique structure allows it to evade common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(Aminomethyl)minocycline is unique due to its enhanced antibacterial activity and ability to overcome resistance mechanisms. The addition of the aminomethyl group at the 9-position distinguishes it from other tetracycline derivatives and contributes to its broad-spectrum efficacy .

Properties

Molecular Formula

C24H30N4O7

Molecular Weight

486.5 g/mol

IUPAC Name

(4S,4aS,5aR,12aR)-9-(aminomethyl)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

InChI

InChI=1S/C24H30N4O7/c1-27(2)13-7-10(8-25)18(29)15-11(13)5-9-6-12-17(28(3)4)20(31)16(23(26)34)22(33)24(12,35)21(32)14(9)19(15)30/h7,9,12,17,29-30,33,35H,5-6,8,25H2,1-4H3,(H2,26,34)/t9-,12-,17-,24-/m0/s1

InChI Key

YWZHIILVPBEDNQ-DMZCIERTSA-N

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)CN)N(C)C

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)CN)N(C)C

Origin of Product

United States

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